molecular formula C12H12N2O2 B6624015 4-(Oxazinane-2-carbonyl)benzonitrile

4-(Oxazinane-2-carbonyl)benzonitrile

Cat. No.: B6624015
M. Wt: 216.24 g/mol
InChI Key: PGHOMLMHTPJYPM-UHFFFAOYSA-N
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Description

4-(Oxazinane-2-carbonyl)benzonitrile is a benzonitrile derivative featuring a para-substituted oxazinane ring conjugated via a carbonyl group. The oxazinane moiety is a six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties. The nitrile group at the benzene ring enhances reactivity for nucleophilic additions or cyclization reactions.

Properties

IUPAC Name

4-(oxazinane-2-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-16-14/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHOMLMHTPJYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile typically involves the cyclization of amino acid-derived diazoketones. One efficient method is the intramolecular cyclization catalyzed by silica-supported perchloric acid (HClO4) in methanol. This reaction proceeds under mild conditions and yields the desired oxazinane compound in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are often applied to scale up the synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Oxazinane-2-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinane-2,5-diones, while reduction can produce various reduced oxazinane derivatives .

Scientific Research Applications

4-(Oxazinane-2-carbonyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile involves its interaction with specific molecular targets. The oxazinane ring can interact with enzymes and receptors, modulating their activity. The benzonitrile moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and substituent effects among 4-(Oxazinane-2-carbonyl)benzonitrile and related compounds:

Compound Name Substituent Structure Key Properties
This compound Oxazinane + carbonyl Saturated heterocycle; moderate electron-withdrawing effect via carbonyl
4-(Pyridin-4-ylcarbonyl)benzonitrile Pyridine + carbonyl Aromatic, planar; basic nitrogen enhances solubility
4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile Chloropyrimidine + amino Electron-deficient pyrimidine; Cl enhances electrophilicity
4-(Dimethylamino)benzonitrile Dimethylamino Strong electron-donating group; induces charge-transfer states
Quinazolinone-benzo nitrile (polymorph) Quinazolinone Fused bicyclic system; polymorph affects crystallinity and stability

Physicochemical Properties

  • Melting Points: 4-(Pyridin-4-ylcarbonyl)benzonitrile: 64–66°C . 4-(Dimethylamino)benzonitrile: Not reported, but electron-donating groups typically lower melting points compared to electron-withdrawing substituents.
  • Solubility: Pyridine and quinazolinone derivatives show improved solubility in polar solvents due to aromatic nitrogen . Oxazinane’s saturated structure may reduce solubility in nonpolar solvents compared to planar heterocycles.

Spectroscopic and Solvent Effects

  • Fluorescence studies on dimethylamino-substituted benzonitrile reveal solvent-dependent emission shifts due to TICT states, a property less likely in oxazinane analogs due to restricted rotation .
  • Pyridine and pyrimidine derivatives show distinct UV-Vis absorption bands linked to π→π* transitions, whereas oxazinane’s saturated structure may result in weaker absorption .

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